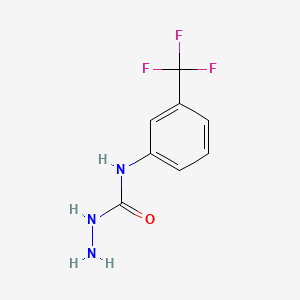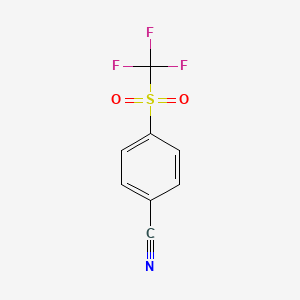
3-Fluoro-5-methylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is primarily used in research and development within the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-methylbenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. Industrial processes may also employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: 3-Fluoro-5-methylbenzaldehyde.
Reduction: 3-Fluoro-5-methylphenylethanol.
Substitution: 3-Bromo-5-methylphenylacetic acid, 3-Nitro-5-methylphenylacetic acid.
Scientific Research Applications
3-Fluoro-5-methylphenylacetic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis and the development of new compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylphenylacetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the fluorine and methyl substituents, making it less selective in certain reactions.
3-Fluorophenylacetic acid: Similar but lacks the methyl group, which can affect its reactivity and binding properties.
5-Methylphenylacetic acid: Lacks the fluorine atom, resulting in different electronic and steric effects
Uniqueness
3-Fluoro-5-methylphenylacetic acid is unique due to the combined presence of both fluorine and methyl substituents on the phenyl ring. This combination can significantly influence its chemical reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUUQFGFHKTVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380944 |
Source


|
| Record name | 3-Fluoro-5-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-22-9 |
Source


|
| Record name | 3-Fluoro-5-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)


![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)


![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)


